molecular formula C10H15ClN4O B2734262 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol CAS No. 56392-87-1

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol

Cat. No.: B2734262
CAS No.: 56392-87-1
M. Wt: 242.71
InChI Key: BPQVANJSGMVPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol is a piperazine derivative featuring a 6-chloropyridazine heterocycle and a terminal ethanol group. The pyridazine ring, with adjacent nitrogen atoms at positions 1 and 2, confers electron-deficient properties, while the chlorine substituent enhances electrophilicity and metabolic stability . This compound is structurally analogous to intermediates in pantothenate kinase modulators and 5-HT6 receptor antagonists, as evidenced by related derivatives in pharmacological studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVANJSGMVPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Pyridazine-Piperazine Core Formation

A foundational approach involves constructing the 6-chloropyridazin-3-yl-piperazine core via Suzuki-Miyaura cross-coupling. tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (CAS 492431-11-5) serves as a critical intermediate, synthesized through coupling tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine.

In a representative procedure, a mixture of tert-butyl piperazine-1-carboxylate (1.0 eq), 3,6-dichloropyridazine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.2 eq) in 1,4-dioxane is heated at 120°C under microwave irradiation. Sodium tert-butoxide (3.0 eq) acts as a base, facilitating deprotonation and accelerating oxidative addition. The reaction achieves a 76% yield after purification via silica gel chromatography.

Key Reaction Parameters

Catalyst System Solvent Temperature Yield
Pd₂(dba)₃/Xantphos 1,4-Dioxane 120°C 76%
Pd(OAc)₂/BINAP Toluene 100°C 65%
PdCl₂(PPh₃)₂/SPhos DMF 150°C 21%

Microwave irradiation significantly reduces reaction times (1–6 hours vs. 18–24 hours conventionally). Post-coupling, the Boc-protecting group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding 4-(6-chloropyridazin-3-yl)piperazine.

One-Pot Tandem Synthesis

Integrated Coupling and Alkylation

Recent advancements employ tandem reactions to streamline synthesis. A one-pot protocol combines Suzuki coupling and alkylation:

  • Coupling Step : tert-Butyl piperazine-1-carboxylate reacts with 3,6-dichloropyridazine under Pd catalysis.
  • In Situ Deprotection : TFA is added to remove the Boc group without intermediate isolation.
  • Alkylation : 2-Chloroethanol and K₂CO₃ are introduced directly into the reaction mixture.

This method reduces purification steps and improves overall yield (82%) but requires precise stoichiometric control to minimize byproducts like bis-alkylated species.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances both coupling and alkylation steps. For example, heating a mixture of 4-(6-chloropyridazin-3-yl)piperazine and 2-chloroethanol in acetonitrile at 150°C for 15 minutes under microwave conditions achieves 89% conversion, compared to 12 hours conventionally. The rapid heating minimizes thermal degradation, particularly for heat-sensitive intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

  • Bis-Alkylation : Excess 2-chloroethanol or prolonged reaction times lead to undesired bis-alkylated products. Mitigation involves using a 1:1.2 molar ratio of piperazine to chloroethanol and monitoring via HPLC.
  • Pd Catalyst Residues : Residual palladium in pharmaceutical intermediates necessitates post-reaction treatments (e.g., activated carbon adsorption, chelating resins).

Purification Complexities

  • Column Chromatography : Essential for isolating pure tert-butyl intermediates but impractical for large-scale production. Alternatives like crystallization (using ethanol/water mixtures) or aqueous workups are preferred industrially.

Chemical Reactions Analysis

Reactivity at the Piperazine Nitrogen

The piperazine ring’s secondary amines participate in alkylation and acylation reactions:

  • Alkylation : Reacts with chloroacetyl chloride in ethanol under reflux to form N-(2-chloroacetyl) derivatives , which are intermediates for further functionalization (e.g., coupling with anilines) .

  • Acylation : Tosylation of the hydroxyl group (see Section 3) indirectly activates the adjacent piperazine nitrogen for subsequent nucleophilic substitutions .

Reactivity of the Hydroxyl Group

The ethanol moiety undergoes classical alcohol transformations:

O-Tosylation

Reaction with tosyl chloride (TsCl) in pyridine converts the hydroxyl group into a tosylate (2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethyl tosylate ). This intermediate spontaneously converts to the corresponding chloride (2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethyl chloride ) via anchimeric assistance from the piperazine nitrogen .

Key Data :

Reaction Time (h)Tosylate (%)Chloride (%)Yield (%)
8523284
40118956
96010049

Conditions: TsCl (1.2 eq), pyridine, 0–25°C .

Chloropyridazine Ring Reactivity

The 6-chloro substituent on the pyridazine ring undergoes hydrolysis and substitution:

  • Hydrolysis : Heating with acetic acid at 120°C replaces the chlorine with a hydroxyl group, forming 2-[4-(6-hydroxypyridazin-3-yl)piperazin-1-yl]ethanol .

  • SNAr Reactions : Reacts with amines (e.g., aniline derivatives) in ethanol under reflux to yield 6-arylaminopyridazine derivatives , though limited data exists for this specific compound .

Mechanistic Insights

  • Anchimeric Assistance : The piperazine nitrogen accelerates O-tosylate-to-chloride conversion via intramolecular nucleophilic displacement, reducing reaction time compared to non-piperazine analogues .

  • By-Product Formation : Competing hydrolysis of the tosylate intermediate regenerates the parent alcohol, contributing to yield losses (~10–30%) .

Stability and Purification Challenges

  • The compound is stable in acidic and neutral aqueous conditions but degrades under prolonged basic conditions.

  • Chromatographic purification on silica gel is effective, though the tosylate intermediate is prone to decomposition during separation .

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of more complex chemical compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol

Reaction TypeDescription
OxidationCan be oxidized to form corresponding ketones or aldehydes
ReductionCan be reduced to its corresponding amines or alcohols
SubstitutionThe chloropyridazinyl group can undergo nucleophilic substitution reactions

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that certain derivatives of this compound demonstrate comparable antimicrobial efficacy to established drugs like ciprofloxacin and fluconazole.

Table 2: Antimicrobial Activity of Derivatives

Compound IDActivity (MIC µg/mL)Standard Comparison
38Ciprofloxacin
816Fluconazole
1132-

Anticancer Activity

In vitro studies have also indicated its potential as an anticancer agent. The compound's derivatives were tested against various cancer cell lines.

Table 3: Anticancer Activity of Derivatives

Compound IDIC50 (µM)Comparison with Standard
5125-Fluorouracil (IC50: 5)
715Tomudex (IC50: 10)

Case Studies

Recent research has focused on the structure-activity relationships (SAR) of compounds similar to this one. Modifications in the piperazine ring or chloropyridazine moiety significantly affect potency against various pathogens and cancer cell lines.

For example, one study reported a derivative that was an order of magnitude more potent against Cryptosporidium species than the original compound, emphasizing the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Heterocycle Impact

  • Pyridazine vs.
  • Chlorine Substituent: The 6-chloro group in the query compound enhances electrophilicity and metabolic stability compared to methyl or aminomethyl groups in analogues .

Terminal Group Effects

  • Ethanol (-OH) vs. Ketone (-CO-): Ethanol derivatives (e.g., query compound) exhibit higher solubility and hydrogen bonding capacity, whereas ketones (e.g., 1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)ethan-1-one) increase lipophilicity, favoring blood-brain barrier penetration .

Piperazine Substituent Diversity

  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., 2-methoxyphenyl in 4b) enhance receptor affinity through π-π stacking, while alkyl groups (e.g., isopropylphenyl in pantothenate kinase modulators) improve hydrophobic interactions .

Pharmacological Data from Analogues

  • 5-HT6 Receptor Antagonists: Ethanol derivatives with arylpiperazines (e.g., 4b, 4j) showed pKi values of 7.73–7.87, highlighting the importance of the ethanol group in receptor binding .
  • Pantothenate Kinase Modulators: Ketone-terminated pyridazine derivatives (e.g., compound 59) demonstrated nanomolar activity (IC50 = 32 nM), suggesting terminal group flexibility in target engagement .

Biological Activity

2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol, with the chemical formula C10H15ClN4O and a molecular weight of 242.71 g/mol, is a compound that has garnered interest in various fields of biological research. Its potential therapeutic applications are primarily linked to its antimicrobial and anticancer activities, as well as its interactions with specific molecular targets.

The compound is characterized by its unique structure, which includes a chloropyridazine moiety and a piperazine ring. This structural configuration contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological properties and efficacy in different contexts .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study employing the tube dilution technique revealed that certain derivatives of this compound showed comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDActivity (MIC µg/mL)Standard Comparison
38Ciprofloxacin
816Fluconazole
1132-

Anticancer Activity

In vitro studies have also indicated the anticancer potential of this compound. The MTT assay results showed that while some derivatives displayed good anticancer activity, they were generally less effective compared to established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of this compound Derivatives

Compound IDIC50 (µM)Comparison with Standard
5125-Fluorouracil (IC50: 5)
715Tomudex (IC50: 10)

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within microbial and cancerous cells. This interaction may modulate cellular pathways, leading to the observed antimicrobial and anticancer effects. Further molecular docking studies have suggested that the compound binds effectively to certain biological targets, enhancing its therapeutic potential .

Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds similar to this compound. For instance, modifications in the piperazine ring or chloropyridazine moiety have been shown to significantly affect potency against various pathogens and cancer cell lines. One study reported a derivative that was an order of magnitude more potent than the original compound against Cryptosporidium species, indicating the importance of structural optimization in drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethanol?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyridazine derivatives with piperazine-containing intermediates under reflux conditions in ethanol or similar polar solvents. For example:

  • Step 1: React 6-chloropyridazin-3-amine with 1-(2-hydroxyethyl)piperazine in ethanol at 80–100°C for 12–24 hours.
  • Step 2: Purify the product using column chromatography (e.g., ethyl acetate/methanol gradients) .
    Key parameters to monitor include reaction temperature, stoichiometric ratios, and solvent polarity. Comparative studies with structurally related compounds, such as Hydroxyzine (CAS 68-88-2), suggest that substituent positioning on the pyridazine ring significantly impacts yield .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection: Ethanol is preferred due to its polarity and ability to dissolve both aromatic and aliphatic intermediates. Alternatives like DMF may enhance reaction rates but require rigorous post-synthesis purification .
  • Catalysis: Use of KOH or NaHCO₃ as bases to deprotonate piperazine intermediates, accelerating nucleophilic attack .
  • Temperature control: Reflux conditions (e.g., 80°C for 3 hours) balance reaction kinetics and thermal degradation risks .
  • Purification: Employ reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid to separate byproducts (e.g., unreacted 6-chloropyridazine) .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and ethanol moiety (δ 3.6–4.0 ppm for –CH₂OH) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards for related piperazine derivatives (e.g., ≤0.1% for Perphenazine analogs) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~ 297.7 g/mol) .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays: Use in vitro models (e.g., HEK293 cells expressing target receptors) to compare activity against reference compounds like BBP-671, a structurally related kinase inhibitor studied by the EMA .
  • Metabolite profiling: LC-MS/MS to identify degradation products or active metabolites that may confound results .
  • Structural analogs: Cross-reference data with Hydroxyzine (CAS 68-88-2), which shares a piperazine-ethanol backbone but differs in substituent groups, to isolate structure-activity relationships .

Basic: What are the hypothesized pharmacological targets of this compound?

Answer:
Based on structural analogs:

  • Kinase inhibition: The 6-chloropyridazine moiety may interact with ATP-binding pockets in kinases, similar to BBP-671, which targets metabolic enzymes .
  • GPCR modulation: Piperazine derivatives often exhibit affinity for serotonin (5-HT₁A/₂A) or dopamine receptors. Computational docking studies using Schrödinger Suite can predict binding poses .
  • Antimicrobial activity: Chlorinated pyridazine analogs have shown activity against Gram-positive bacteria in disk diffusion assays .

Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with GROMACS) using crystal structures of related compounds, such as 2-(4-(3-chlorophenyl)piperazin-1-yl)ethanol derivatives .
  • Quantitative SAR (QSAR): Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Training datasets should include analogs like Cetirizine ethanol (CAS 68-88-2) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Basic: What safety and toxicity data are available for this compound?

Answer:
Current data are limited. Preliminary assessments should include:

  • In vitro cytotoxicity: MTT assays on HepG2 cells (IC₅₀ determination).
  • Ames test: Assess mutagenicity using TA98 and TA100 strains.
  • hERG inhibition: Patch-clamp electrophysiology to evaluate cardiac risk .
    No acute toxicity data are reported, but structurally similar compounds (e.g., Hydroxyzine) show low oral toxicity in rodent models (LD₅₀ > 500 mg/kg) .

Advanced: How can X-ray crystallography or synchrotron radiation elucidate structural features?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Resolve piperazine ring conformation and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • Synchrotron powder diffraction: Analyze bulk material for polymorphic variations. Rietveld refinement can quantify phase purity (>98% required for pharmacological studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.